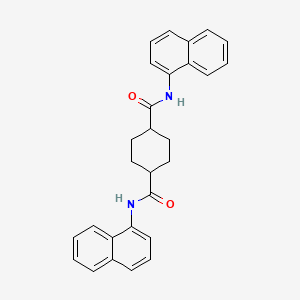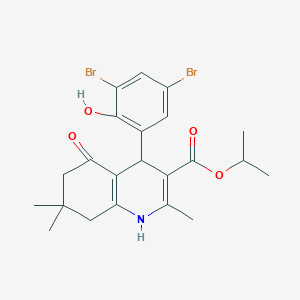![molecular formula C23H29NO6S B5117777 diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5117777.png)
diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate, also known as DMTD, is a synthetic compound that has been the subject of extensive research due to its potential therapeutic applications. DMTD belongs to the class of thiophene derivatives and has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate is not fully understood, but studies have suggested that it works by inhibiting the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound also inhibits the activation of NF-κB signaling pathways, which are involved in regulating the expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have numerous biochemical and physiological effects. Studies have shown that this compound reduces the production of reactive oxygen species and lipid peroxidation, which are involved in oxidative stress. Additionally, this compound has been found to reduce the levels of inflammatory cytokines and chemokines, which are involved in the inflammatory response. These effects make this compound a potential candidate for the treatment of various diseases associated with inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate has several advantages for lab experiments, including its stability and ease of synthesis. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research involving diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate. One area of research could focus on the development of this compound as a potential therapeutic agent for various inflammatory and oxidative stress-related diseases. Another area of research could focus on understanding the mechanism of action of this compound to better understand its potential therapeutic applications. Additionally, research could focus on developing more efficient synthesis methods for this compound.
Métodos De Síntesis
Diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate can be synthesized through a multistep process involving the reaction of 3-methyl-2,4-thiophenedicarboxylic acid with isopropyl alcohol, followed by the addition of phenoxybutyric acid and N,N'-dicyclohexylcarbodiimide. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
Diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate has been the subject of numerous studies due to its potential therapeutic applications. Studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing the activation of NF-κB signaling pathways. Additionally, this compound has been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress. These properties make this compound a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propiedades
IUPAC Name |
dipropan-2-yl 3-methyl-5-(2-phenoxybutanoylamino)thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6S/c1-7-17(30-16-11-9-8-10-12-16)20(25)24-21-18(22(26)28-13(2)3)15(6)19(31-21)23(27)29-14(4)5/h8-14,17H,7H2,1-6H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBOVYFCGLUDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C(=C(S1)C(=O)OC(C)C)C)C(=O)OC(C)C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-1,3-benzodioxol-5-yl-3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide](/img/structure/B5117706.png)
![N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5117707.png)

![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5117716.png)
![N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine](/img/structure/B5117723.png)

![1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5117749.png)

![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B5117761.png)
![N-(2,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5117764.png)

![N-[2-(2-chlorophenyl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5117770.png)

![N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine](/img/structure/B5117788.png)
